molecular formula C12H25N3O B6647290 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide

4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide

Cat. No.: B6647290
M. Wt: 227.35 g/mol
InChI Key: JIYOJCBRSIGBBY-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its piperidine ring, which is substituted with a dimethylamino group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with dimethylamine and isopropyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and purification steps such as recrystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[(Dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A nucleophilic catalyst used in acylation reactions.

    N,N-Dimethyl-4-aminopyridine: Similar in structure but with different functional groups.

Uniqueness

4-[(Dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)13-12(16)15-7-5-11(6-8-15)9-14(3)4/h10-11H,5-9H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYOJCBRSIGBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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